REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:15]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]>CC1C=CC=CC=1C>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[CH2:1]([N:3]1[C:15]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2CCCCC12
|
Name
|
filtered wet catalyst
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The content were heated under a slow current of nitrogen
|
Type
|
CUSTOM
|
Details
|
to achieve 200° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 15 hour
|
Duration
|
15 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2CCCCC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |